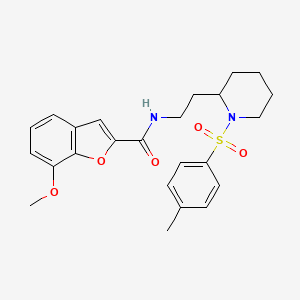

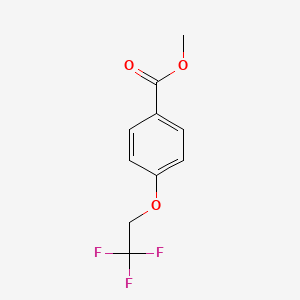

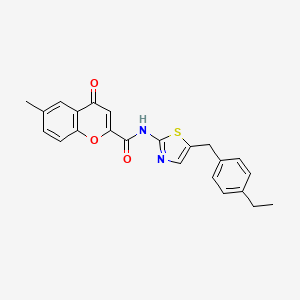

N-(5-(4-ethylbenzyl)thiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-ethylbenzyl)thiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known as ETC-1002, is a novel small molecule drug candidate that has been developed to treat cardiovascular diseases. It is a synthetic compound that has been designed to target the ATP-citrate lyase (ACL) enzyme, which is involved in the biosynthesis of cholesterol and fatty acids.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) utilized an environmentally friendly procedure under microwave irradiation to synthesize a variety of compounds similar to N-(5-(4-ethylbenzyl)thiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide. These compounds were evaluated for their antimicrobial activity against various bacterial strains, with some showing significant antibacterial and antifungal activities. This highlights the potential of such compounds in the development of new antimicrobial agents (Raval, Naik, & Desai, 2012).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including compounds structurally related to this compound, which were investigated for their ability to act as chemosensors for cyanide anions. These compounds exhibited a change in color and fluorescence quenching upon interaction with cyanide, indicating their potential application in environmental monitoring and safety (Wang et al., 2015).

Synthesis and Biological Evaluation

Ramaganesh, Bodke, and Venkatesh (2010) explored the synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring, including compounds related to the one . These compounds were synthesized and their biological properties were estimated, indicating the potential of these derivatives in various biological applications (Ramaganesh, Bodke, & Venkatesh, 2010).

Ultrasound-Promoted Synthesis and Cytotoxic Activity

Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, related to the compound of interest. The synthesized compounds were evaluated for their cytotoxic activity, with some showing potent effects, suggesting their potential use in cancer research (Gomha & Khalil, 2012).

properties

IUPAC Name |

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-6-methyl-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-3-15-5-7-16(8-6-15)11-17-13-24-23(29-17)25-22(27)21-12-19(26)18-10-14(2)4-9-20(18)28-21/h4-10,12-13H,3,11H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOVJPBNMBZLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2847482.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2847485.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate](/img/structure/B2847487.png)

![Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2847488.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2847489.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2847494.png)

![5-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2847497.png)

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)

![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)